{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This particular compound features an amine functional group and is characterized by the presence of a methylphenyl substituent on the oxadiazole ring. The hydrochloride salt form enhances its solubility and stability in various applications.
The synthesis and characterization of 1,2,4-oxadiazole derivatives have been extensively studied due to their potential pharmacological properties. Research articles indicate that these compounds can be synthesized through various methods, including cycloaddition reactions and amidoxime transformations .
The synthesis of {2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride can be achieved through several established methods:
The general procedure typically includes:
The molecular structure of {2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride consists of:
The compound's molecular formula is CHNO and it has a molecular weight of approximately 270.30 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yield and purity.
The biological activity of {2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride is hypothesized to involve:
Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit varying degrees of antimicrobial and anti-inflammatory activities .
{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride is primarily researched for:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to perceived instability. Its therapeutic potential was unlocked in the 1960s with the development of Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole ring as a core structural motif. This breakthrough demonstrated the scaffold's biological relevance and metabolic stability, catalyzing intensified research [1] [3]. By the 1980s–2000s, multiple drugs incorporating this heterocycle reached clinical use, including Prenoxdiazine (antitussive), Fasiplon (anxiolytic), and Ataluren (treatment for Duchenne muscular dystrophy). The period 2005–2020 witnessed a doubling of scientific publications on 1,2,4-oxadiazole derivatives, reflecting their expanding role in addressing diverse therapeutic targets such as kinase inhibition, HDAC modulation, and antimicrobial activity [1] [3]. Notably, the discovery of naturally occurring 1,2,4-oxadiazoles like quisqualic acid (from Quisqualis indica seeds) and phidianidines (from marine mollusks) further validated the scaffold's biological compatibility and provided novel structural templates for drug design [1].
Table 1: Clinically Approved Drugs Containing the 1,2,4-Oxadiazole Ring
Drug Name | Therapeutic Indication | Approval Period | Key Structural Features |
---|---|---|---|
Oxolamine | Cough suppressant | 1960s | Unsubstituted oxadiazole |
Prenoxdiazine | Cough suppressant | 1970s | Diethylaminoethyl-linked oxadiazole |
Fasiplon | Anxiolytic (non-benzodiazepine) | 1990s | Oxadiazole fused with diazepine core |
Ataluren | Duchenne muscular dystrophy | 2010s | Fluorobenzyl-oxadiazole-anisole linkage |
Pleconaril | Antiviral (enterovirus) | 2000s | Oxadiazole with trifluoromethyl phenyl |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing critical limitations of these common groups. Its primary advantage lies in enhanced metabolic stability, particularly against esterase-mediated hydrolysis and amidase cleavage, which frequently plague conventional esters and amides. This stability arises from the heterocycle’s aromatic character and the lower nucleophilicity of its ring nitrogen atoms compared to carbonyl oxygen [1] [2]. Physicochemically, the 1,2,4-oxadiazole introduces significant changes: it reduces basicity (pKa shift), increases dipole moment (~3.5 Debye), and modestly enhances π-deficient character relative to phenyl. These properties improve membrane permeability and influence target binding through optimized hydrogen-bonding patterns – acting as both hydrogen-bond acceptors (via N and O atoms) and weak donors (via C–H groups) [1] [3]. For example, in kappa opioid receptor (KOR) antagonists, the oxadiazole directly substitutes for an ester while maintaining sub-nanomolar affinity but conferring oral bioavailability. Similarly, in penicillin-binding protein (PBP2a) inhibitors targeting MRSA, oxadiazoles mimic labile amide bonds critical for binding, thereby extending plasma half-life [1] [2].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (hydrolysis susceptibility) | High (resistant to hydrolysis) | Improved oral bioavailability, longer half-life |
Hydrogen Bonding Capacity | Good (H-bond acceptor/donor) | Excellent (multi-site acceptor) | Enhanced target affinity and selectivity |
Dipole Moment | Moderate (~1.8-2.5 D) | High (~3.5 D) | Influences solubility and binding orientation |
Aromatic Character | None (non-aromatic) | Partial (6π-electron system) | Improved planarity for π-stacking |
The 3-methylphenyl group appended to the 1,2,4-oxadiazole ring represents a strategically optimized substitution pattern for modulating biological activity and pharmacokinetics. The methyl group at the meta-position balances electronic and steric effects: it provides moderate electron-donation through hyperconjugation (+I effect) without significantly increasing steric bulk. This promotes favorable interactions with hydrophobic enzyme pockets while maintaining ligand conformational flexibility [5] [7]. In acetylcholinesterase (AChE) inhibitors, derivatives bearing 3-methylphenyl exhibit 2–8 fold higher potency compared to unsubstituted phenyl analogues, attributed to enhanced van der Waals contacts with the enzyme’s peripheral anionic site (e.g., residues Trp286, Tyr341) [5]. The methyl group also serves as a metabolic blocker, reducing the rate of oxidative metabolism on the phenyl ring by cytochrome P450 enzymes, thereby prolonging half-life. This effect is observed in anti-Alzheimer derivatives where 3-methylphenyl-oxadiazoles showed sustained brain exposure compared to their para- or ortho-methyl counterparts [5]. In antibacterial oxadiazoles targeting Xanthomonas oryzae, the 3-methylphenyl moiety enhances penetration through bacterial membranes due to optimized logP values (~2.5–3.0), correlating with lower EC₅₀ values (e.g., 19.44 μg/mL for compound 5v) [7].
Table 3: Impact of 3-Methylphenyl Substitution on Biological Activity
Biological Target | Compound Structure | Activity (IC₅₀/EC₅₀) | Comparison to Unsubstituted Phenyl |
---|---|---|---|
Acetylcholinesterase (AChE) | 1,2,4-oxadiazole with 3-methylphenyl | 0.0158 μM [5] | 7.8-fold more potent |
Xanthomonas oryzae (Xoo) | Oxadiazole-trifluoromethylpyridine hybrid | 19.44 μg/mL [7] | 4-fold lower EC₅₀ |
3-Hydroxykynurenine Transaminase | Oxadiazole larvicide | 15 ppm [9] | Enhanced larvicidal potency |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0